2-Methylpropyl [1-(cyclopropylcarbonyl)-3-oxopiperazin-2-yl]acetate
Description
2-Methylpropyl [1-(cyclopropylcarbonyl)-3-oxopiperazin-2-yl]acetate is a synthetic organic compound featuring a piperazine core modified with a cyclopropylcarbonyl group at the 1-position and a 3-oxo moiety. This structure is notable in pharmaceutical research due to the piperazine ring’s role in modulating biological activity and the cyclopropane group’s influence on metabolic stability and conformational rigidity .
Properties
Molecular Formula |
C14H22N2O4 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-methylpropyl 2-[1-(cyclopropanecarbonyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C14H22N2O4/c1-9(2)8-20-12(17)7-11-13(18)15-5-6-16(11)14(19)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,15,18) |
InChI Key |
ZBLKDLJWVVVQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC1C(=O)NCCN1C(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl [1-(cyclopropylcarbonyl)-3-oxo-2-piperazinyl]acetate typically involves the reaction of isobutyl acetate with a piperazine derivative under specific conditions. One common method includes the use of cyclopropylcarbonyl chloride as a reagent to introduce the cyclopropylcarbonyl group into the piperazine ring . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isobutyl [1-(cyclopropylcarbonyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the isobutyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Isobutyl [1-(cyclopropylcarbonyl)-3-oxo-2-piperazinyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isobutyl [1-(cyclopropylcarbonyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The piperazine ring can interact with various receptors, modulating their function and leading to specific biological effects.
Comparison with Similar Compounds
Structural Analogues of Piperazine Derivatives
Piperazine derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of key analogues:
Esters with Similar Alkyl Chains
The 2-methylpropyl (isobutyl) ester group is compared to other acetate esters:
Functional Group Impact on Properties
- Cyclopropylcarbonyl Group : Introduces ring strain, increasing reactivity in hydrogenation reactions (e.g., palladium-carbon catalytic reduction in pharmaceutical synthesis) . Compared to benzyl or Fmoc groups, cyclopropane derivatives exhibit improved metabolic stability due to reduced enzymatic degradation.
- Analogues lacking this group (e.g., simple piperazine esters) show reduced affinity in biological assays .
- Ester vs. Acid Derivatives : The 2-methylpropyl ester improves membrane permeability relative to carboxylic acid derivatives (e.g., 2-[4-Fmoc-piperazin-1-yl]acetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
